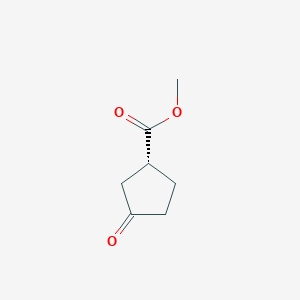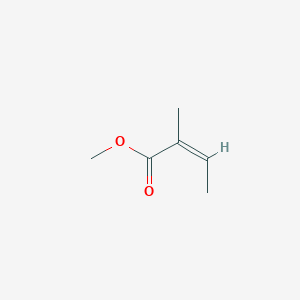
Angelic Acid Methyl Ester
説明
Angelic Acid Methyl Ester, also known as Methyl angelate or Methyl (Z)-2-methylbut-2-enoate, is a chemical compound with the molecular formula C6H10O2 . It is widely used in the field of organic synthesis .
Synthesis Analysis
The biosynthesis of Angelic Acid Methyl Ester has been achieved in yeast from exogenously supplied carboxylic acid precursors . The process involved the expression of genes identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 in S. cerevisiae . Exogenous feeding of propionate and heterologous expression of a propionyl-CoA synthase from Streptomyces sp. were initially employed to increase the intracellular propionyl-CoA level, resulting in the production of Angelic Acid Methyl Ester .Molecular Structure Analysis
The molecular structure of Angelic Acid Methyl Ester is characterized by several computed descriptors. The IUPAC name is methyl (Z)-2-methylbut-2-enoate . The InChI is 1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4- . The molecular weight is 114.14 g/mol .Chemical Reactions Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Physical And Chemical Properties Analysis
Angelic Acid Methyl Ester has a molecular weight of 114.14 g/mol . It has a computed XLogP3-AA value of 1.3 . It has a hydrogen bond donor count of 0 . The density is 0.9±0.1 g/cm3 . The boiling point is 123.4±9.0 °C at 760 mmHg .科学的研究の応用
Biosynthesis in Saccharomyces cerevisiae
The angelic acid moiety is an essential modification in many biologically active products known as angelates . These products have demonstrated therapeutic benefits, including anti-inflammatory and anti-cancer effects . The budding yeast Saccharomyces cerevisiae has been engineered to produce angelyl-CoA, the CoA-activated form of angelic acid . This approach provides a platform for a more sustainable production of the pharmaceutically important compound class of angelates .
Therapeutic Benefits
Angelic acid and its esters have been found in various plants such as Roman chamomile, sabadilla, and lovage . The angelic ester petasin, originally discovered in the common butterbur plant, is a sesquiterpene with potential medical uses . It is used primarily in products such as perfumes and flavorings .
Pain-relieving and Spasmolytic Action
The angelic acid esters of sesquiterpene alcohols, such as petasin, are the active chemical behind the strong pain-relieving and spasmolytic action of extracts from the plant butterbur .
Anti-cancer Effects
Ingenol-3-angelate, an ester of the diterpenoid ingenol and angelic acid, is derived from the sap of Euphorbia peplus. It is a topical chemotherapeutic recently approved by the FDA for the treatment of actinic keratosis, a pre-cancerous skin condition .
Use in Perfumes and Flavorings
Angelic and tiglic acids are used primarily as their esters in products such as perfumes and flavorings . Despite its name, angelic acid has a spicy—even pungent—odor and a biting, acidic taste .
6. Potential in CO2-Crude Oil MMP Reduction While there isn’t specific research on Angelic Acid Methyl Ester in this context, fatty acid methyl esters from biomass have been studied for their potential in reducing the minimum miscibility pressure (MMP) between CO2 and crude oil . This suggests a potential avenue for future research on Angelic Acid Methyl Ester.
作用機序
Target of Action
Angelic Acid Methyl Ester, also known as angelates, are the active components of herbal medicine used against a wide range of health disturbances It’s known that the angelic acid esters of sesquiterpene alcohols, such as petasin, are the active chemical behind the strong pain-relieving and spasmolytic action of extracts from the plant butterbur .
Mode of Action
It’s known that angelates have demonstrated therapeutic benefits, including anti-inflammatory and anti-cancer effects . The interaction of Angelic Acid Methyl Ester with its targets leads to these therapeutic effects.
Biochemical Pathways
The biosynthesis of Angelic Acid Methyl Ester involves several biochemical pathways. In a study where Saccharomyces cerevisiae was engineered to produce angelyl-CoA, the CoA-activated form of angelic acid, genes recently identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 were expressed in S. cerevisiae . This led to the production of angelyl-CoA, an important intermediate in the pathway . Other important intermediates in the pathway include methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA .
Result of Action
The result of Angelic Acid Methyl Ester’s action is the alleviation of various health disturbances, including pains, fever, gout, heartburn, etc . It’s also known for its strong pain-relieving and spasmolytic action .
Action Environment
The action of Angelic Acid Methyl Ester can be influenced by various environmental factors. For instance, the compound is a volatile solid with a biting taste and pungent sour odor . It dissolves rapidly in alcohol or hot water and slowly in cold water These properties can influence the compound’s action, efficacy, and stability
特性
IUPAC Name |
methyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJWBYNQJLBIGS-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302312 | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angelic Acid Methyl Ester | |
CAS RN |
5953-76-4, 6622-76-0 | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5953-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylisocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005953764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tiglate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylisocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



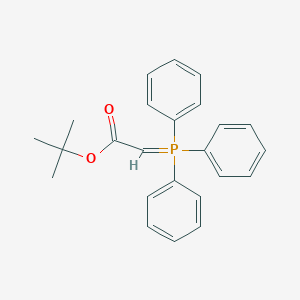

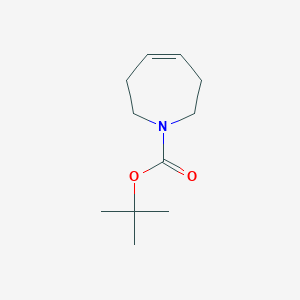
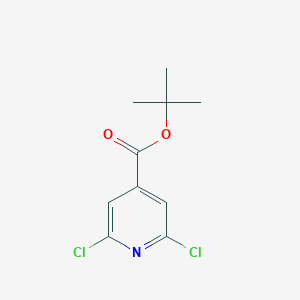


![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)
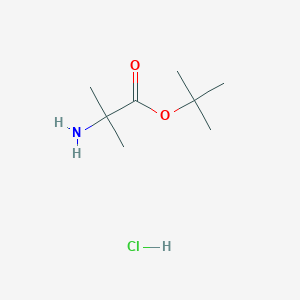

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)
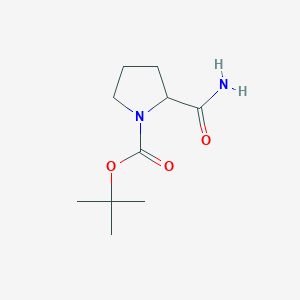
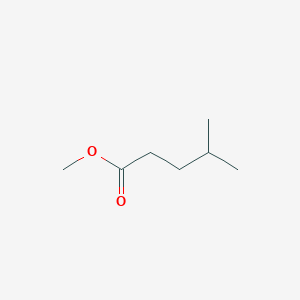
![1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B153160.png)
